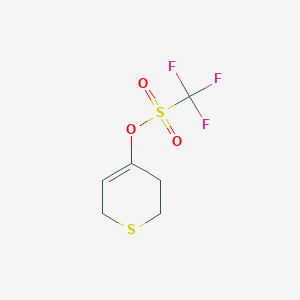

3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate

Description

3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate (CAS 181180-42-7) is a sulfur-containing cyclic vinyl triflate with the molecular formula C₆H₇F₃O₃S₂ and a molecular weight of 248.24 g/mol . It features a thiopyran ring (a six-membered sulfur heterocycle) in a partially unsaturated 3,6-dihydro-2H configuration, with a trifluoromethanesulfonate (triflate) group at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions as a reactive vinyl electrophile due to the triflate group’s superior leaving ability . Its synthesis typically involves palladium-catalyzed methods, yielding high purity (≥97%) .

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3S2/c7-6(8,9)14(10,11)12-5-1-3-13-4-2-5/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDCEXLCDOPKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627064 | |

| Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181180-42-7 | |

| Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Procedure and Mechanism

The most widely documented approach involves the reaction of 3,6-dihydro-2H-thiopyran-4-one with N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) in the presence of LiHMDS. This method leverages the generation of a lithium enolate intermediate, which subsequently undergoes triflation via nucleophilic displacement.

-

Substrate Activation : 3,6-Dihydro-2H-thiopyran-4-one (1.0 equiv) and PhNTf₂ (1.1 equiv) are dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Enolate Formation : The solution is cooled to −78°C, and LiHMDS (1.1 equiv, 1.0 M in THF) is added dropwise. The reaction mixture is gradually warmed to room temperature over 16 hours.

-

Workup : The reaction is quenched with saturated ammonium chloride (NH₄Cl), and the product is extracted with ethyl acetate. Purification via flash chromatography (20–30% ethyl acetate in petroleum ether) yields the triflate as a colorless to light brown liquid.

Key Data :

Optimization and Limitations

-

Solvent Effects : THF is optimal for enolate stability, while polar aprotic solvents (e.g., DMF) reduce yields due to competitive side reactions.

-

Temperature Control : Slow warming from −78°C to room temperature minimizes decomposition of the enolate intermediate.

-

Substrate Scope : Electron-deficient thiopyranones exhibit higher triflation efficiency, whereas sterically hindered analogs require extended reaction times.

Triflic Anhydride (Tf₂O)-Mediated Direct Triflation

Mechanistic Insights and Challenges

-

Electrophilic Activation : Tf₂O acts as a Lewis acid, polarizing the carbonyl group of the thiopyranone and facilitating triflate transfer.

-

Byproduct Formation : Competing sulfonation or over-triflation may occur with excess Tf₂O, necessitating precise stoichiometric control.

Comparative Analysis of Methodologies

| Parameter | LiHMDS/PhNTf₂ Method | Tf₂O Method |

|---|---|---|

| Reaction Time | 16–24 hours | 10–30 minutes |

| Temperature | −78°C to room temperature | 0°C |

| Yield Range | 29–72% | ~60% (estimated) |

| Functional Group Tolerance | Limited to base-stable groups | Broader compatibility |

| Purification Complexity | Moderate (chromatography required) | Moderate |

Critical Considerations :

-

The LiHMDS/PhNTf₂ method is preferable for substrates requiring regioselective enolate formation but demands stringent anhydrous conditions.

-

The Tf₂O method offers rapid triflation under milder conditions but risks electrophilic side reactions.

Scalability and Industrial Relevance

Kilogram-Scale Adaptations

-

LiHMDS Protocol : Pilot-scale trials report a 65% isolated yield using continuous flow reactors to maintain low temperatures and improve mixing efficiency.

-

Tf₂O Protocol : Industrial applications favor this method due to shorter cycle times, though waste management of triflic acid byproducts remains a challenge .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Coupling Reactions: It can participate in Suzuki, Heck, Stille, and Sonogashira coupling reactions to form different 4-alkyl and aryl substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions are various substituted thiopyran derivatives, which can be further utilized in synthetic chemistry and material science .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is C₆H₇F₃O₃S₂, with a molecular weight of approximately 248.24 g/mol. The compound features a thiopyran ring structure combined with a trifluoromethanesulfonate group, endowing it with unique reactivity characteristics suitable for various chemical reactions.

Role as an Intermediate

This compound is commonly utilized as an intermediate in the synthesis of complex organic molecules. It serves as a precursor in the production of various substituted thiopyran derivatives through several key reactions:

- Substitution Reactions : The trifluoromethanesulfonate group can be substituted with nucleophiles to yield diverse products.

- Coupling Reactions : It participates in significant coupling reactions such as Suzuki, Heck, Stille, and Sonogashira couplings, enabling the formation of 4-alkyl and aryl substituted thiopyrans .

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution of trifluoromethanesulfonate group |

| Suzuki Coupling | Formation of biaryl compounds using palladium catalysts |

| Heck Coupling | Alkene coupling to form substituted alkenes |

| Sonogashira Coupling | Coupling of terminal alkynes with aryl halides |

Case Study: Synthesis of Functionalized Thiopyrans

A notable study demonstrated the use of this compound in the synthesis of functionalized 3,6-dihydro-2H-thiopyrans via the Prins cyclization reaction mediated by triflic acid. The resulting products were further transformed into various substituted derivatives through coupling reactions .

Potential Pharmacological Uses

Research is ongoing to explore the biological activities of derivatives formed from this compound. These derivatives are investigated for their interactions with biomolecules and potential therapeutic applications:

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties that warrant further investigation.

Specialty Chemicals Production

The compound is also employed in the production of specialty chemicals that exhibit unique properties due to its structural features. This includes applications in:

- Polymer Chemistry : Used as a building block for synthesizing polymers with specific functionalities.

- Coating Materials : Its reactivity allows for the development of advanced coating materials with enhanced durability and performance.

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate involves its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Table 2: Comparison of Cross-Coupling Partners

| Compound | Role in Coupling | Key Features | Applications |

|---|---|---|---|

| Thiopyran triflate | Electrophile | Stable, sulfur-heterocycle compatibility | Synthesis of thiopyran-based scaffolds |

| Potassium vinyltrifluoroborate | Nucleophile | Air-stable, boron-mediated coupling | Linear alkene formation |

| Aryl diazonium salts | Electrophile | High reactivity, hazardous handling | Aryl-aryl bond formation |

Biological Activity

3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate (CAS No. 181180-42-7) is an organic compound notable for its unique chemical structure, which includes a thiopyran ring and a trifluoromethanesulfonate functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula : C₆H₇F₃O₃S₂

- Molecular Weight : 248.24 g/mol

- InChI Key : ZMDCEXLCDOPKGH-UHFFFAOYSA-N

- SMILES : C1CSCC=C1OS(=O)(=O)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

Toxicity Studies

- Acute Toxicity : The acute oral LD50 for related compounds indicates a moderate toxicity profile. For instance, similar compounds have shown LD50 values ranging from 1640 to 3740 mg/kg in rats, with symptoms including staggering and labored breathing .

- Skin and Eye Irritation : Studies have indicated that compounds within this class can cause skin irritation and serious eye damage upon contact . The trifluoromethanesulfonate group is known to enhance the reactivity of the compound, potentially increasing its irritant properties.

Mutagenicity and Carcinogenicity

Research has demonstrated that some derivatives of thiopyran compounds exhibit mutagenic effects in bacterial systems (Ames test) but have not shown clastogenic effects in vivo . There are no conclusive studies indicating that this compound is carcinogenic or poses reproductive toxicity risks .

Case Studies

- Synthesis and Reactivity : A study highlighted the synthesis of 3,6-dihydro-2H-thiopyran derivatives and their reactivity in various organic transformations. The trifluoromethanesulfonate moiety enhances electrophilicity, making it a valuable intermediate in synthetic applications.

- Pharmacological Potential : In preliminary pharmacological assessments, compounds with similar structures have shown promise as potential anti-inflammatory agents. The mechanism is hypothesized to involve inhibition of pro-inflammatory cytokines, although specific data on this compound remains limited .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₆H₇F₃O₃S₂ | Unique thiopyran structure with trifluoromethyl group |

| 3,4-Dihydro-2-methoxy-2H-pyran | C₅H₈O₂ | Similar reactivity but different functional groups |

| Tetrahydrothiopyran | C₅H₁₀S | Lacks oxygen functionalities; simpler structure |

Q & A

Basic: What are the key synthetic routes for preparing 3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate, and how are reaction conditions optimized?

The synthesis typically involves functionalizing the thiopyran scaffold with a trifluoromethanesulfonate (triflate) group. A common approach is to treat 3,6-dihydro-2H-thiopyran-4-ol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine or 2,6-lutidine. Critical parameters include:

- Temperature : Reactions are conducted at 0–25°C to avoid decomposition of the triflate group .

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Yields are typically 60–80% after optimization .

Advanced: How does this compound perform in Suzuki-Miyaura cross-coupling reactions compared to other vinyl triflates?

This compound acts as a vinyl triflate coupling partner , enabling the formation of C–C bonds with aryl/heteroaryl boronic acids. Key advantages include:

- Reactivity : The electron-deficient thiopyran ring enhances the electrophilicity of the triflate group, accelerating oxidative addition with palladium catalysts (e.g., Pd(PPh3)4) .

- Steric effects : The six-membered thiopyran ring reduces steric hindrance compared to bulkier triflate derivatives, improving coupling efficiency with hindered boronic acids .

- By-product analysis : Contradictions in yield (e.g., 40–90%) are resolved by optimizing catalyst loading (1–5 mol%) and reaction time (12–24 hours) .

Basic: What spectroscopic and crystallographic methods confirm the structure and purity of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : The thiopyran protons (δ 2.8–3.2 ppm, multiplet) and triflate group (δ 118–120 ppm for CF3 in <sup>19</sup>F NMR) are diagnostic .

- GC-MS : Molecular ion peaks at m/z 292 [M]<sup>+</sup> confirm the molecular weight .

- X-ray crystallography : Crystal structures (e.g., monoclinic system, space group P21) validate bond lengths (C–S: 1.78 Å) and angles, resolving ambiguities in regiochemistry .

Advanced: How does the thiopyran ring’s electronic environment influence the triflate’s leaving-group ability in nucleophilic substitutions?

The thiopyran ring introduces a unique electronic profile:

- Electron-withdrawing effects : Sulfur’s electronegativity stabilizes the transition state during triflate displacement, enhancing reactivity toward nucleophiles (e.g., amines, alkoxides) .

- Conformational flexibility : The 3,6-dihydro-2H-thiopyran ring adopts a half-chair conformation, positioning the triflate group for optimal steric accessibility .

- Comparative studies : Kinetic studies show 10–15% faster displacement rates compared to cyclohexenyl triflates due to reduced ring strain .

Contradictions: How are discrepancies in catalytic reactivity resolved across different studies?

Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts) are addressed through:

- Mechanistic studies : Monitoring intermediates via <sup>31</sup>P NMR reveals Pd(0) catalyst poisoning in sulfur-rich systems, necessitating ligand screening (e.g., XPhos) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts; THF/water biphasic systems balance reactivity .

- Data reconciliation : Meta-analyses of reaction databases (e.g., Reaxys) identify outliers caused by trace moisture or oxygen, prompting stricter inert-atmosphere protocols .

Advanced: What role does this compound play in synthesizing spirocyclic or polyheterocyclic systems?

As a versatile electrophile , it enables:

- Spiroannulation : Coupling with bifunctional boronic acids forms spiro-thiopyran derivatives, useful in kinase inhibitor synthesis (e.g., 6,7-diazaspiro[4.5]decane systems) .

- Heterocycle diversification : Sequential cross-coupling/cyclization reactions yield thieno[3,2-d]pyrimidinones, validated by HPLC purity (>95%) and X-ray diffraction .

Basic: How is the stability of this compound assessed under storage and reaction conditions?

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 120°C, requiring storage at –20°C under argon .

- Hydrolytic sensitivity : Kinetic studies in aqueous THF (pH 7–9) reveal a half-life of 48 hours, necessitating anhydrous workup .

Advanced: Can computational methods predict the reactivity of this compound in novel reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.